

An In-Depth Technical Guide on the Toxicological Profile of Acethion

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Compound of Interest

Compound Name:	Acethion
CAS No.:	919-54-0
Cat. No.:	B1207489

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A Note on Data Availability

Acethion is an obsolete organophosphate insecticide.^[1] As such, publicly available, in-depth toxicological data and detailed experimental studies are scarce. While the general toxicological properties characteristic of organophosphates are understood to apply to **Acethion**, specific quantitative data required for a comprehensive toxicological profile, including detailed experimental protocols and exhaustive quantitative data tables, are not readily available in the scientific literature or regulatory databases. This guide, therefore, summarizes the known information and provides a general overview of the toxicological properties of **Acethion** based on its chemical class.

Chemical and Physical Properties

While specific experimental data on the physicochemical properties of **Acethion** are limited, general characteristics can be inferred from its classification as an organophosphate insecticide. It is known to be moderately soluble in water and highly volatile.^[1]

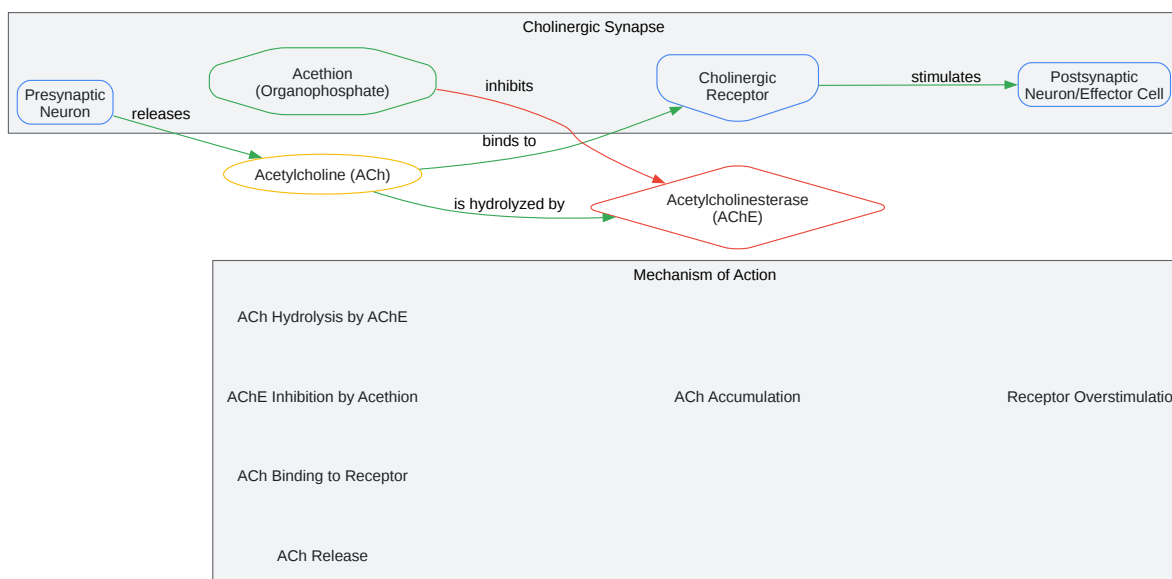
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed toxicokinetic studies specifically on **Acethion** are not available in the public domain. For organophosphates in general, absorption can occur through oral, dermal, and inhalation routes. They are typically distributed throughout the body, and metabolism primarily occurs in the liver, often involving cytochrome P450 enzymes. Excretion of metabolites usually occurs via the urine.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Acethion**, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems. This overstimulation is the basis for the neurotoxic effects observed with organophosphate poisoning.[3][4]

The inhibition of AChE by organophosphates involves the phosphorylation of a serine residue in the active site of the enzyme, forming a stable, often irreversible, bond.[2][4]



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Figure 1: Mechanism of Acetylcholinesterase Inhibition by **Acethion**.

Acute Toxicity

Specific LD50 (median lethal dose) values for **Acethion** from standardized acute toxicity studies (oral, dermal, inhalation) are not well-documented in available literature.[5][6][7] As an organophosphate, it is expected to be moderately to highly toxic via all routes of exposure.[1] Signs of acute toxicity are consistent with cholinergic overstimulation and may include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, respiratory distress, and ultimately, death.

Experimental Protocols for Acute Toxicity Studies (General)

Standard protocols for acute toxicity testing, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically used to evaluate chemicals. These include:

- Acute Oral Toxicity (e.g., OECD Test Guideline 420, 423, or 425): Involves the administration of the substance by gavage to fasted animals, typically rats.[6][8][9] Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
- Acute Dermal Toxicity (e.g., OECD Test Guideline 402): The substance is applied to the shaved skin of animals, usually rats or rabbits, and held in contact for 24 hours.[10][11][12][13] Observations for toxicity and mortality are made over a period of up to 14 days.
- Acute Inhalation Toxicity (e.g., OECD Test Guideline 403): Animals, typically rats, are exposed to the substance as a vapor, aerosol, or gas in an inhalation chamber for a specified duration (e.g., 4 hours).[14][15][16][17][18] Subsequent observations for toxic effects and mortality are conducted.

Subchronic and Chronic Toxicity

No specific data from subchronic or chronic toxicity studies on **Acethion** were found. Generally, repeated exposure to organophosphates can lead to ongoing cholinergic symptoms and may also induce a condition known as organophosphate-induced delayed polyneuropathy (OPIDP), characterized by damage to peripheral nerves.

Genotoxicity and Carcinogenicity

There is a lack of publicly available data on the genotoxicity and carcinogenicity of **Acethion**.

Experimental Protocols for Genotoxicity and Carcinogenicity (General)

- Genotoxicity: A standard battery of tests is used to assess the potential of a chemical to cause genetic damage. This often includes:
 - Ames Test (Bacterial Reverse Mutation Assay, e.g., OECD Test Guideline 471): This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
 - In vitro Mammalian Chromosomal Aberration Test (e.g., OECD Test Guideline 473): This test assesses the ability of a substance to cause structural chromosome damage in cultured mammalian cells.
 - In vivo Mammalian Erythrocyte Micronucleus Test (e.g., OECD Test Guideline 474): This test evaluates chromosomal damage in the bone marrow of rodents.
- Carcinogenicity: Long-term bioassays in two rodent species (e.g., rats and mice) are the standard for assessing carcinogenic potential (e.g., OECD Test Guideline 451).[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#) Animals are exposed to the test substance for the majority of their lifespan (e.g., 2 years), and tissues are examined for tumor formation.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **Acethion** are not available.

Experimental Protocols for Reproductive and Developmental Toxicity (General)

- Prenatal Developmental Toxicity Study (e.g., OECD Test Guideline 414): Pregnant animals (typically rats or rabbits) are dosed with the test substance during the period of organogenesis.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#) The dams are examined for signs of toxicity, and the fetuses are evaluated for developmental abnormalities.
- Two-Generation Reproduction Toxicity Study (e.g., OECD Test Guideline 416): This study assesses the effects of the test substance on all phases of the reproductive cycle over two generations of animals.

Neurotoxicity

Acethion is classified as a neurotoxin.[1] The primary neurotoxic effects are due to the inhibition of acetylcholinesterase as described in the mechanism of action. Specific studies on other potential neurotoxic effects, such as delayed polyneuropathy, have not been found for **Acethion**.

Conclusion

The available information on the toxicological profile of **Acethion** is limited due to its status as an obsolete insecticide. It is known to be an organophosphate that acts by inhibiting acetylcholinesterase, leading to neurotoxicity. However, a comprehensive assessment of its toxicity, including quantitative data on acute, subchronic, and chronic effects, as well as its potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity, cannot be made without specific experimental studies. The experimental protocols described in this guide represent the standard methods that would be used to generate such data.

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